Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate is a complex organic compound with the molecular formula C15H19ClN2O3 and a molecular weight of 310.78
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core structure. Key steps may include:
Formation of the pyrrolidine ring through cyclization reactions.
Introduction of the furo[3,4-c]pyridine moiety via nucleophilic substitution reactions.
Protection of functional groups using tert-butyl groups to enhance stability and reactivity.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivatives.
Reduction: Reduction of the chloro group to yield the corresponding amine.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions often employ nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation products include corresponding ketones or carboxylic acids.
Reduction products are typically amines.
Substitution products vary based on the nucleophile used, resulting in different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate
Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-piperidine]-1'-carboxylate
Uniqueness: Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the chloro substituent
Properties
IUPAC Name |
tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-14(2,3)21-13(19)18-7-5-15(9-18)11-4-6-17-12(16)10(11)8-20-15/h4,6H,5,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAGJHQNKBCYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CO2)C(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.